N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-1,2,4-triazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a phenoxyethyl group, which contributes to its unique chemical properties.
Scientific Research Applications
N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-1,2,4-triazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:
Formation of the Phenoxyethyl Intermediate: The initial step involves the reaction of 2-isopropyl-5-methylphenol with an appropriate alkylating agent to form the phenoxyethyl intermediate.
Formation of the Triazole Ring: The phenoxyethyl intermediate is then reacted with hydrazine and a suitable carboxylic acid derivative to form the triazole ring.
Coupling Reaction: The final step involves coupling the triazole intermediate with a carboxamide derivative under specific reaction conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may yield alcohols or amines.
Mechanism of Action
The mechanism of action of N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
2-isopropyl-5-methylphenol: A related compound with similar structural features but different functional groups.
1,2,4-triazole derivatives: Compounds containing the triazole ring, which may have similar biological activities.
Uniqueness
N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-1,2,4-triazole-3-carboxamide is unique due to its specific combination of the phenoxyethyl group and the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-1H-1,2,4-triazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-10(2)12-5-4-11(3)8-13(12)21-7-6-16-15(20)14-17-9-18-19-14/h4-5,8-10H,6-7H2,1-3H3,(H,16,20)(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQOXPABGCERPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCNC(=O)C2=NC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.